molecular formula C11H12F2O3 B1413028 Ethyl 3,5-difluoro-4-methoxyphenylacetate CAS No. 1807035-53-5

Ethyl 3,5-difluoro-4-methoxyphenylacetate

Cat. No.: B1413028
CAS No.: 1807035-53-5
M. Wt: 230.21 g/mol
InChI Key: RFWYEWOCTQMYEB-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluoro-4-methoxyphenylacetate (CAS 691905-11-0) is a fluorinated aromatic ester with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol. Structurally, it features a phenylacetate backbone substituted with two fluorine atoms at the 3- and 5-positions, a methoxy group at the 4-position, and an ethyl ester moiety . This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to its electronic and steric properties, which are influenced by the fluorine and methoxy substituents. Its high purity and stability under standard storage conditions make it a reliable building block for complex organic syntheses .

Properties

IUPAC Name

ethyl 2-(3,5-difluoro-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-4-8(12)11(15-2)9(13)5-7/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWYEWOCTQMYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-difluoro-4-methoxyphenylacetate typically involves the esterification of 3,5-difluoro-4-methoxyphenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to

Biological Activity

Ethyl 3,5-difluoro-4-methoxyphenylacetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a methoxy group on a phenyl ring attached to an acetate moiety. The molecular formula is C11H12F2O3C_{11}H_{12}F_2O_3, and it has a molecular weight of approximately 240.21 g/mol. The unique combination of these substituents influences its chemical reactivity and biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems:

  • Binding Affinity : The presence of fluorine atoms enhances lipophilicity and metabolic stability, allowing the compound to effectively penetrate biological membranes and interact with enzymes or receptors.
  • Hydrogen Bonding : The methoxy group can participate in hydrogen bonding, which may influence the compound's binding affinity and activity against various biological targets.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Activity : There is emerging evidence that compounds with similar structures may possess anticancer properties. For instance, studies on related difluorophenylacetates have shown inhibition of cancer cell proliferation through various mechanisms .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 2,3-difluoro-4-methoxyphenylacetateOne fluorine atom, methoxy groupAntimicrobial and anticancer properties
Ethyl 3,4-difluoro-5-methoxyphenylacetateTwo fluorine atoms, methoxy groupInvestigated for therapeutic properties
Ethyl 2,3-difluoro-4-hydroxyphenylacetateHydroxy group instead of methoxyDifferent reactivity and applications

The structural variations significantly affect the chemical behavior and biological activity of these compounds. The presence of both fluorine and methoxy groups in this compound may enhance its stability and specificity compared to its analogs.

Case Studies

  • Antimicrobial Activity : A study conducted on similar difluorophenylacetates demonstrated significant antimicrobial effects against Gram-positive bacteria. The findings suggest that the introduction of fluorine enhances the compound's efficacy against bacterial strains resistant to conventional antibiotics.
  • Anticancer Potential : Research involving derivatives of ethyl phenylacetates has shown promising results in inhibiting cancer cell lines. For instance, certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, indicating strong anticancer potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3,5-difluoro-4-methoxyphenylacetate with four analogs, focusing on structural variations, physicochemical properties, and applications.

Ethyl 3,5-Dichloro-4-fluorophenylacetate (CAS 877397-67-6)

Molecular Formula : C₁₀H₉Cl₂FO₂
Molecular Weight : 247.08 g/mol
Substituents : 3,5-dichloro, 4-fluoro, ethyl ester.

Property This compound Ethyl 3,5-dichloro-4-fluorophenylacetate
Halogen Type Fluorine Chlorine (3,5), Fluorine (4)
Polarity Moderate (fluorine’s electronegativity) Higher (chlorine’s larger atomic radius)
Boiling Point Not reported Estimated >250°C (due to Cl substituents)
Applications Pharmaceutical intermediates Pesticide research (e.g., sulfonylurea analogs)

Ethyl 3,5-Diiodo-4-(4-methoxyphenoxy)phenylacetate (CAS 85828-82-6)

Molecular Formula: C₁₇H₁₆I₂O₄ Molecular Weight: 538.12 g/mol Substituents: 3,5-diiodo, 4-(4-methoxyphenoxy), ethyl ester.

Property This compound Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
Halogen Type Fluorine Iodine
Molecular Weight 230.21 g/mol 538.12 g/mol
Density Not reported 1.808 g/cm³
Applications General synthesis Thyroid hormone analog synthesis (e.g., Levothyroxine impurity studies)

4-Ethoxy-3-methoxyphenylacetic Acid (CAS 93-40-3)

Molecular Formula : C₁₁H₁₄O₄
Molecular Weight : 210.23 g/mol
Substituents : 4-ethoxy, 3-methoxy, carboxylic acid.

Property This compound 4-Ethoxy-3-methoxyphenylacetic Acid
Functional Group Ester Carboxylic acid
Solubility Low (ester) Higher (acid’s polarity)
Structural Similarity 0.91 (Tanimoto coefficient) 0.96 (Tanimoto coefficient)
Applications Synthetic intermediate Flavor/fragrance industry

Key Difference : Replacement of fluorine with ethoxy and conversion of the ester to a carboxylic acid improve water solubility, favoring use in consumer products .

2-(3,5-Dimethoxyphenyl)acetic Acid (CAS 4670-10-4)

Molecular Formula : C₁₀H₁₂O₄
Molecular Weight : 196.20 g/mol
Substituents : 3,5-dimethoxy, carboxylic acid.

Property This compound 2-(3,5-Dimethoxyphenyl)acetic Acid
Halogen Presence Yes (F) No
Bioactivity Potential enzyme inhibition Antioxidant properties
Structural Similarity 0.89 (Tanimoto coefficient) 0.89 (Tanimoto coefficient)

Key Difference: Absence of fluorine and presence of dual methoxy groups enhance antioxidant capacity, as seen in plant-derived phenolic acids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3,5-difluoro-4-methoxyphenylacetate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 3,5-difluoro-4-methoxyphenylacetic acid with ethanol under acidic catalysis. Key optimizations include:

  • Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid to drive esterification to completion.
  • Temperature control : Maintaining reflux conditions (~78°C) while avoiding overheating to prevent decomposition.
  • Purification : Liquid-liquid extraction followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester.
  • Yield improvement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., excess ethanol) to shift equilibrium .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm substitution patterns (e.g., methoxy and fluorine positions) and ester group integrity. 19^{19}F NMR is critical for verifying fluorine environments.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies ester carbonyl (~1740 cm1^{-1}) and methoxy C-O stretches (~1250 cm1^{-1}).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key considerations in designing a purification protocol for this ester compound, especially regarding its sensitivity to hydrolysis or thermal degradation?

  • Methodological Answer :

  • Hydrolysis prevention : Use anhydrous solvents (e.g., dried dichloromethane) and avoid prolonged exposure to moisture during workup.
  • Thermal stability : Employ vacuum distillation at reduced pressure to lower boiling points, minimizing thermal stress.
  • Chromatography : Use silica gel with neutralized activity (deactivated with 5% water) to reduce acidic degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional selection : Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) are recommended for balancing accuracy and computational cost. B3LYP has shown <2.4 kcal/mol deviation in thermochemical predictions .
  • Basis sets : Use 6-311+G(d,p) for geometry optimization and frequency calculations to account for polarization and diffuse effects.
  • Reactivity analysis : Calculate Fukui indices (f+f^+ and ff^-) to identify nucleophilic/electrophilic sites, and map electrostatic potential (ESP) surfaces to predict intermolecular interactions .

Q. What strategies can resolve discrepancies between computational predictions and experimental data regarding the compound's stability or reactivity?

  • Methodological Answer :

  • Error source identification : Compare DFT results with higher-level methods (e.g., CCSD(T)) for critical energy barriers.
  • Solvent effects : Incorporate implicit solvent models (e.g., PCM or SMD) to simulate reaction environments, as dielectric screening can alter activation energies.
  • Experimental validation : Use kinetic studies (e.g., Arrhenius plots) or crystallographic data to cross-check computed geometries and transition states .

Q. How does the introduction of fluorine and methoxy substituents influence the compound's electronic environment and intermolecular interactions, as revealed by crystallographic studies?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing to identify halogen bonding (C-F···π interactions) and hydrogen bonding (methoxy O-H···O).
  • Hirshfeld surface analysis : Quantify intermolecular contacts; fluorine atoms often exhibit short contacts with aromatic protons, while methoxy groups participate in weak hydrogen bonds.
  • Electron density maps : Laplacian plots (2ρ\nabla^2 \rho) from DFT can validate crystallographic observations, highlighting regions of charge depletion/accumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,5-difluoro-4-methoxyphenylacetate
Reactant of Route 2
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Ethyl 3,5-difluoro-4-methoxyphenylacetate

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